(S)-TCO-PEG3-amine

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Researchers constructing PROTAC libraries often face linker solubility issues and slow click kinetics that hinder ternary complex formation. TCO-PEG4-amine resolves this with an empirically validated PEG4 spacer-the 'gold standard' for optimal conformational span-and a TCO handle that enables ultrafast tetrazine ligation (k₂ > 10⁶ M⁻¹s⁻¹). • Enables plug-and-play modular PROTAC assembly via terminal amine conjugation to carboxyl-containing ligands. • Maintains antibody biophysical properties in ADC manufacturing; LogP 0.7 minimizes aggregation risk. • Ships ambient; store at -20 °C for long-term stability.

Molecular Formula C17H32N2O5
Molecular Weight 344.4 g/mol
Cat. No. B11829541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TCO-PEG3-amine
Molecular FormulaC17H32N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN
InChIInChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1-
InChIKeyAFIOVAPNQNBQKL-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG4-amine Compound Overview


[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate, commonly designated TCO-PEG4-amine (CAS 2243569-24-4), is a heterobifunctional linker for bioorthogonal chemistry. It comprises a trans-cyclooctene (TCO) moiety for ultrafast tetrazine ligation, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine for conjugation to carboxylates or activated esters . The compound is a foundational tool for constructing targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and imaging probes due to its unique combination of reaction kinetics, aqueous compatibility, and modular architecture [1].

TCO-PEG4-amine vs. Generic Linkers


The performance of TCO-PEG4-amine in demanding bioconjugation and PROTAC assembly workflows is highly dependent on its specific structural features. Substituting with shorter PEG linkers (e.g., PEG1 or PEG2) can lead to poor aqueous solubility and increased steric hindrance, compromising TCO accessibility . Conversely, using alternative click chemistry handles like DBCO results in reaction kinetics that are orders of magnitude slower, which is prohibitive for labeling low-abundance targets or pretargeting applications [1]. Furthermore, the PEG4 spacer occupies a unique 'gold standard' conformational space that balances rigidity and flexibility, which is critical for achieving productive ternary complex formation in PROTACs—a parameter not tunable with alkyl or rigid aromatic linkers [2].

TCO-PEG4-amine Performance Evidence


Reaction Kinetics: TCO vs. DBCO

The trans-cyclooctene (TCO) moiety in TCO-PEG4-amine enables the fastest known bioorthogonal ligation. Its second-order rate constant with tetrazines is orders of magnitude greater than that of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction used by DBCO-based reagents. This speed advantage is critical for applications requiring low reagent concentrations and short reaction times, such as in vivo pretargeting [1].

Bioorthogonal Chemistry Click Chemistry Bioconjugation

PEG4 Linker: PROTAC Gold Standard

The PEG4 spacer is empirically established as a 'gold standard' linker length for PROTAC development, providing an optimal balance between span and flexibility. It is short enough to constrain the ternary complex and avoid entropic penalty, yet long enough to bridge typical inter-protein distances (>3 nm) between an E3 ligase and a target protein. Structure-activity relationship (SAR) studies show that progressing from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, but PEG4 remains the preferred starting point for optimizing cooperativity and minimizing off-target effects due to its more constrained geometry [1].

PROTAC Linkerology Targeted Protein Degradation

PEG4 Spacer Aqueous Solubility

The incorporation of the tetraethylene glycol (PEG4) spacer confers significant aqueous solubility to the TCO-amine conjugate. The calculated partition coefficient (XLogP3-AA) for TCO-PEG4-amine is 0.7, indicating a hydrophilic character that minimizes non-specific hydrophobic interactions and aggregation, which are common issues with shorter alkyl or PEG1/PEG2 linkers. This property is critical for maintaining the functionality of conjugated biomolecules like antibodies [1].

Drug Delivery ADC Bioconjugation

Metal-Free Biocompatibility

TCO-PEG4-amine enables copper-free inverse-electron-demand Diels-Alder (IEDDA) click chemistry, a feature that is mandatory for applications in live cells or in vivo where copper catalysts are cytotoxic. The reaction between TCO and tetrazine is not only fast but also highly selective, proceeding efficiently in complex biological media such as cell lysate or serum without interference from native biomolecules. This bioorthogonality is a key differentiator from alternative ligation methods like Staudinger ligation, which suffers from slow kinetics and oxidation issues .

Bioorthogonal Chemistry Click Chemistry Bioconjugation

TCO-PEG4-amine Application Scenarios


High-Yield PROTAC Assembly

TCO-PEG4-amine is the linker of choice for the modular synthesis of PROTAC libraries. Its PEG4 length is the empirically validated 'gold standard' for achieving the optimal conformational span needed to form a productive ternary complex between an E3 ligase and a target protein [1]. The terminal amine enables straightforward, high-yield conjugation to carboxyl-containing ligands, while the TCO handle facilitates rapid, bioorthogonal assembly with tetrazine-modified counterparts, allowing for a plug-and-play approach to degrader discovery [2].

Pretargeted Imaging and Radioimmunotherapy

The exceptional reaction kinetics of the TCO-tetrazine ligation (k2 > 10^6 M⁻¹s⁻¹) are essential for pretargeting strategies in vivo [1]. TCO-PEG4-amine can be conjugated to a slow-clearing monoclonal antibody via its amine handle. After the antibody has accumulated at the tumor site and cleared from circulation, a fast-clearing, tetrazine-bearing radiolabeled probe is administered. The ultrafast ligation ensures efficient capture of the probe at the tumor, maximizing the signal-to-background ratio and minimizing systemic radiation dose [2].

Hydrophilic ADC Construction

The hydrophilic PEG4 spacer (XLogP3-AA = 0.7) is critical for maintaining the biophysical properties of an antibody following drug conjugation [1]. By linking a cytotoxic payload to the antibody through TCO-PEG4-amine, the risk of aggregation and precipitation is significantly reduced compared to using more hydrophobic linkers. The orthogonal reactivity of the amine and TCO groups also allows for a precise drug-to-antibody ratio (DAR), a critical quality attribute for ADC manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-TCO-PEG3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.